Ethyl 2-(2-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate
Description
This article synthesizes findings from diverse sources to highlight key differences and trends among similar compounds.
Properties
Molecular Formula |
C16H13FN2O2 |
|---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
ethyl 2-(2-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H13FN2O2/c1-2-21-16(20)15-14(11-7-3-4-8-12(11)17)18-13-9-5-6-10-19(13)15/h3-10H,2H2,1H3 |
InChI Key |
SCUWTFQHDOTAOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyridine with an α-haloketone, followed by cyclization to form the imidazo[1,2-A]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve solvent-free and catalyst-free synthesis methods to enhance efficiency and reduce environmental impact . These methods often utilize microwave irradiation or other green chemistry techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-A]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amino derivatives, and various substituted imidazo[1,2-A]pyridines .
Scientific Research Applications
Ethyl 2-(2-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituent at the 2-position of the imidazo[1,2-a]pyridine core significantly influences molecular properties. Below is a comparison of analogs (Table 1):
Table 1: Structural Analogs and Key Properties
*Yield refers to the chlorinated product in .
Key Observations:
- The 3,4-difluorophenyl analog () exhibits a higher melting point (137.6–138.2 °C), likely due to increased crystallinity from fluorine's electronegativity .
- Positional Effects : Para-substituted analogs (e.g., 4-Cl in ) may exhibit reduced steric hindrance compared to ortho-substituted derivatives like the target compound. Ortho-substituents could hinder rotational freedom or receptor binding .
- Trifluoromethyl vs.
Reactivity and Functionalization
- Electrophilic Substitution : The 5-methyl derivative () reacts with NCS to form chloromethyl or oxo products depending on solvent (acetic acid vs. THF), highlighting the imidazo ring's sensitivity to reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
